molecular formula C10H11ClO3 B1195210 4-(4-chlorophenyl)-4-hydroxybutanoic acid CAS No. 80552-14-3

4-(4-chlorophenyl)-4-hydroxybutanoic acid

Cat. No.: B1195210
CAS No.: 80552-14-3
M. Wt: 214.64 g/mol
InChI Key: RBFVBNTZKLQQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-4-hydroxybutanoic acid is an organic compound with a molecular formula of C10H11ClO3 It is characterized by the presence of a chlorophenyl group attached to a hydroxybutanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-4-hydroxybutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and reduction steps. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-4-hydroxybutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: 4-(4-chlorophenyl)-4-oxobutanoic acid.

    Reduction: 4-(4-chlorophenyl)-1,4-butanediol.

    Substitution: 4-(4-methoxyphenyl)-4-hydroxybutanoic acid.

Scientific Research Applications

4-(4-chlorophenyl)-4-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving hydroxy acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(4-chlorophenyl)-4-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-chlorophenylacetic acid: Similar structure but lacks the hydroxybutanoic acid backbone.

    4-chlorophenylboronic acid: Contains a boronic acid group instead of a hydroxybutanoic acid group.

    4-chlorophenoxyacetic acid: Features an ether linkage instead of a direct attachment to the butanoic acid backbone.

Uniqueness

4-(4-chlorophenyl)-4-hydroxybutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80552-14-3

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

4-(4-chlorophenyl)-4-hydroxybutanoic acid

InChI

InChI=1S/C10H11ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4,9,12H,5-6H2,(H,13,14)

InChI Key

RBFVBNTZKLQQJN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(CCC(=O)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1C(CCC(=O)O)O)Cl

Synonyms

3-(4-chlorophenyl)-4-hydroxybutyric acid
CPHBA

Origin of Product

United States

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